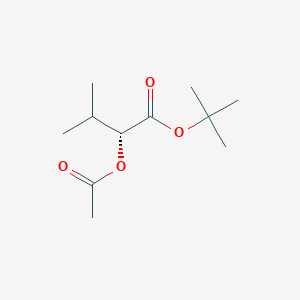
(2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the process used to synthesize the compound. It includes the starting materials, the reactions involved, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes determining the reagents and conditions necessary for the reactions, as well as the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Chemical Structure Analysis : (2S)-1-Methanesulfonyl-2-methylpiperazine hydrochloride has been studied in the synthesis of various chemical compounds. For instance, Upadhyaya et al. (1997) explored the synthesis and crystal structure of related compounds through reactions involving methanesulfonyl chloride, demonstrating its utility in complex organic synthesis (Upadhyaya et al., 1997).
Role in Oxidation Reactions : Research by Flyunt et al. (2001) highlighted the role of methanesulfonyl radicals, closely related to (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride, in oxidation reactions, particularly involving hydroxyl radicals. This illustrates its potential application in oxidation processes and the study of radical chemistry (Flyunt et al., 2001).
Applications in Analytical Chemistry
- Analytical Method Development : Gérard-Monnier et al. (1998) utilized methanesulfonic acid, a closely related compound, in developing a colorimetric assay for lipid peroxidation, demonstrating its relevance in analytical chemistry methods (Gérard-Monnier et al., 1998).
Catalytic and Medicinal Applications
Catalytic Applications : Tamaddon and Azadi (2018) reported on the synthesis of nicotinum methane sulfonate, which is structurally related to (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride, highlighting its effectiveness as a catalyst in organic synthesis, particularly in synthesizing 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).
Biological Activity and Antineoplastic Evaluation : Shealy and Krauth (1993) explored the antineoplastic properties of sulfonate analogs, closely related to (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride, indicating potential applications in medicinal chemistry and cancer treatment research (Shealy & Krauth, 1993).
Environmental and Microbial Interactions
- Microbial Metabolism : Kelly and Murrell (1999) studied the microbial metabolism of methanesulfonic acid, a compound related to (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride, indicating its role in the biogeochemical cycling of sulfur and interactions with various microorganisms (Kelly & Murrell, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-methyl-1-methylsulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTPJJDMCAZLOO-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)






![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)



